molecular formula C15H16N2O4S B12749565 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate CAS No. 81529-70-6

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate

Cat. No.: B12749565
CAS No.: 81529-70-6
M. Wt: 320.4 g/mol
InChI Key: ZOOQXNXFZXSKMS-UHFFFAOYSA-N
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Description

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a chemical compound known for its diverse applications in scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the phenyl group attached to the thiazole ring enhances its chemical properties, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate typically involves the reaction of 4-phenylthiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the oxamate group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to its antibacterial or anti-tumor effects. The thiazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate stands out due to its unique combination of the ethoxyethyl group and the oxamate moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

81529-70-6

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethoxyethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate

InChI

InChI=1S/C15H16N2O4S/c1-2-20-8-9-21-14(19)13(18)17-15-16-12(10-22-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18)

InChI Key

ZOOQXNXFZXSKMS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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